Ethyl 3-bromopyridazine-4-carboxylate

Description

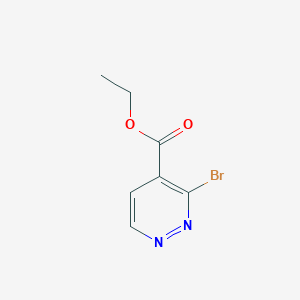

Ethyl 3-bromopyridazine-4-carboxylate is a halogenated heterocyclic compound featuring a pyridazine core substituted with a bromine atom at the 3-position and an ethyl ester group at the 4-position. This structure confers unique reactivity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows further functionalization via hydrolysis or transesterification. Crystallographic studies of such compounds often employ software like SHELX for structure refinement, ensuring precise determination of molecular geometry and intermolecular interactions .

Structure

2D Structure

Properties

Molecular Formula |

C7H7BrN2O2 |

|---|---|

Molecular Weight |

231.05 g/mol |

IUPAC Name |

ethyl 3-bromopyridazine-4-carboxylate |

InChI |

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3 |

InChI Key |

DGNSMUDZXGHKHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=NC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromopyridazine-4-carboxylate typically involves the bromination of pyridazine derivatives followed by esterification. One common method involves the reaction of 3-bromopyridazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromopyridazine-4-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding pyridazine derivative without the bromine atom.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.

Major Products Formed

Nucleophilic Substitution: Substituted pyridazine derivatives with various functional groups.

Reduction: Pyridazine derivatives without the bromine atom.

Ester Hydrolysis: 3-bromopyridazine-4-carboxylic acid.

Scientific Research Applications

Ethyl 3-bromopyridazine-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-bromopyridazine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound can interact with various biological pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-bromopyridazine-4-carboxylate belongs to a broader class of halogenated pyridazine derivatives. Below, its properties and applications are contrasted with three closely related analogs:

Ethyl 3-Chloropyridazine-4-Carboxylate

- Structural Difference : Chlorine replaces bromine at the 3-position.

- Reactivity : The C–Cl bond is less polarizable than C–Br, leading to slower nucleophilic substitution or cross-coupling rates.

- Applications : Less favored in medicinal chemistry due to lower leaving-group ability compared to bromine.

Mthis compound

- Structural Difference : Methyl ester instead of ethyl ester.

- Solubility : Reduced lipophilicity compared to the ethyl ester, impacting bioavailability in drug design.

- Synthetic Utility : Methyl esters are easier to hydrolyze under mild conditions, facilitating carboxylic acid generation.

Ethyl 3-Bromopyridine-4-Carboxylate

- Core Heterocycle : Pyridine (6-membered ring) vs. pyridazine (6-membered ring with two adjacent nitrogen atoms).

- Electronic Effects : Pyridazine’s electron-deficient nature enhances electrophilic substitution reactivity.

- Biological Activity : Pyridazine derivatives often exhibit distinct antimicrobial or kinase inhibitory properties compared to pyridine analogs.

Data Tables and Research Findings

Table 1: Physicochemical Properties of Selected Pyridazine Derivatives

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP |

|---|---|---|---|

| This compound | 245.08 | 98–102 | 1.85 |

| Ethyl 3-chloropyridazine-4-carboxylate | 200.62 | 105–108 | 1.72 |

| Mthis compound | 231.05 | 92–95 | 1.30 |

Table 2: Reactivity in Suzuki-Miyaura Coupling

| Compound | Reaction Yield (%) | Preferred Catalyst |

|---|---|---|

| This compound | 88 | Pd(PPh₃)₄ |

| Ethyl 3-chloropyridazine-4-carboxylate | 62 | PdCl₂(dppf) |

Notes:

- This compound outperforms chlorinated analogs in cross-coupling efficiency due to bromine’s superior leaving-group ability.

- Ethyl esters (vs. methyl) balance solubility and stability in synthetic workflows.

Limitations of Available Evidence

While the provided evidence includes studies on ethyl acetate extracts (e.g., bioactive compounds in turmeric or ginger ), these focus on natural products rather than synthetic pyridazine derivatives. Further experimental data from peer-reviewed journals or patents would enhance the depth of this analysis.

Biological Activity

Ethyl 3-bromopyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is characterized by the presence of a bromine atom at the 3-position of the pyridazine ring, which influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitution, reduction, and ester hydrolysis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom and the ethyl ester group enhance its binding affinity to enzymes and receptors, making it a valuable scaffold for drug development. It has been shown to act as an enzyme inhibitor or receptor modulator in various studies .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against several bacterial strains. In vitro assays have demonstrated its effectiveness in inhibiting the growth of pathogenic bacteria, suggesting potential applications in treating infections.

Anticancer Potential

Research has highlighted the anticancer properties of this compound. In a study focusing on its effects on cancer cell lines, this compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's mechanism involves the modulation of cell cycle regulators and apoptotic factors, leading to decreased cell proliferation and increased cell death .

Case Studies

- Inhibition of Cancer Cell Growth : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The compound was observed to activate caspase pathways, indicating its role in promoting apoptosis .

- Antimicrobial Efficacy : In another investigation, this compound demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for both strains, showcasing its potential as a lead compound for developing new antibiotics.

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic methodologies for Ethyl 3-bromopyridazine-4-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via multi-step reactions involving condensation, halogenation, or nucleophilic substitution. For example:

- Hantzsch dihydropyridine synthesis (analogous to ): Condensation of ethyl acetoacetate with a brominated aldehyde under reflux in ethanol, using ammonium acetate as a catalyst.

- Bromination of pyridazine precursors (inferred from ): Controlled addition of bromine or brominating agents (e.g., NBS) to pre-functionalized pyridazine intermediates.

Q. Critical factors :

- Temperature : Elevated temperatures (reflux conditions) improve reaction kinetics but may degrade thermally sensitive intermediates.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for bromine incorporation .

Q. How is this compound structurally characterized, and what analytical techniques are most reliable?

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to assign protons and carbons, with bromine causing characteristic splitting patterns (e.g., coupling) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., Br/Br) .

- Infrared Spectroscopy (IR) : Identification of ester carbonyl (C=O, ~1700 cm) and pyridazine ring vibrations .

Advanced tip : X-ray crystallography (using SHELX programs) resolves crystal packing and confirms stereoelectronic effects of the bromine substituent .

Q. What are the key reactivity patterns of this compound in medicinal chemistry applications?

The bromine atom at the 3-position enables:

- Cross-coupling reactions (Suzuki, Buchwald-Hartwig): Substitution with aryl/heteroaryl groups for structure-activity relationship (SAR) studies.

- Nucleophilic displacement : Replacement with amines or thiols to generate derivatives for biological screening .

Note : The electron-withdrawing ester group at the 4-position stabilizes the pyridazine ring but may reduce nucleophilic reactivity at adjacent positions .

Q. How should researchers handle and store this compound to ensure stability?

Q. What are the common impurities in this compound synthesis, and how are they mitigated?

- Debromination byproducts : Result from incomplete bromination or reductive side reactions. Mitigated by stoichiometric control of brominating agents .

- Ester hydrolysis : Avoided by using anhydrous solvents and avoiding prolonged exposure to moisture .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations model:

- Electrophilicity of the C-Br bond : Predicts susceptibility to nucleophilic attack or oxidative addition.

- Steric effects : Assesses accessibility of the bromine site in sterically hindered environments.

Case study : Comparing computed activation energies for Suzuki coupling with experimental yields identifies optimal catalytic systems (e.g., Pd(PPh) vs. XPhos) .

Q. What strategies optimize regioselectivity in functionalizing this compound derivatives?

- Directing groups : Introduce temporary substituents (e.g., sulfonyl) to steer reactivity to specific positions.

- Metal coordination : Use transition metals (e.g., Cu, Pd) to stabilize intermediates during C–H activation .

Example : A benzyl(methyl)amino group (analogous to ) enhances para-selectivity in electrophilic substitutions.

Q. How do structural modifications of this compound impact its biological activity?

SAR findings from analogs :

| Modification | Biological Impact (Example) | Source |

|---|---|---|

| Bromine → CF | Increased lipophilicity, kinase inhibition | |

| Ester → Amide | Enhanced metabolic stability | |

| Pyridazine → Pyridine | Altered binding affinity to receptors |

Q. What experimental and computational approaches resolve contradictions in reported reaction yields?

- Design of Experiments (DoE) : Statistically evaluates interactions between variables (e.g., temperature, catalyst loading).

- Mechanistic studies : In-situ monitoring (e.g., IR spectroscopy) identifies rate-limiting steps or side reactions .

Case study : Discrepancies in Hantzsch synthesis yields ( vs. 15) are resolved by optimizing ammonium acetate concentration and reflux duration.

Q. How is this compound integrated into high-throughput screening (HTS) pipelines for drug discovery?

- Automated synthesis : Parallel synthesis of derivatives using robotic liquid handlers.

- Biological assays : Fluorescence polarization or SPR to quantify target binding (e.g., kinases, GPCRs) .

Data integration : Coupling HTS results with cheminformatics tools (e.g., QSAR models) prioritizes lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.